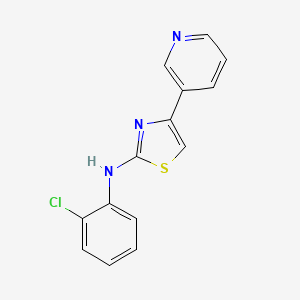
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, also known as AMN082, is a small molecule that acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is expressed in various regions of the brain, particularly in the hippocampus, cortex, and thalamus. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective agonist for the mGluR7 receptor, which is a member of the G protein-coupled receptor family. Activation of this receptor leads to the inhibition of presynaptic glutamate release, which results in the modulation of synaptic transmission and plasticity. This mechanism of action is thought to underlie the neuroprotective, antidepressant, and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway, which are both involved in neuroprotection and synaptic plasticity. It has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, which suggests that it has anti-inflammatory effects in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR7 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide. One area of interest is the development of more potent and selective agonists for the mGluR7 receptor, which could have even greater therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective, antidepressant, and anxiolytic effects of this compound, which could lead to the development of novel treatments for neurological and psychiatric disorders. Finally, there is a need for more studies on the potential side effects and long-term safety of this compound, particularly in humans.
Méthodes De Synthèse
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized by several methods, including the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with acetic anhydride and 4-acetylphenylboronic acid, followed by purification through column chromatography. Another method involves the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with 4-acetylphenyl isocyanate in the presence of a base, followed by purification through recrystallization.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)14-2-4-15(5-3-14)20-18(23)17-12-16(6-7-19-17)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMIKPCUJWMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)

![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)


![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)